molecular formula C5H6ClNO2S B2437551 (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol CAS No. 1211507-74-2

(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol

Cat. No.: B2437551
CAS No.: 1211507-74-2
M. Wt: 179.62
InChI Key: BUNVEUAGDRCJQF-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring substituted with a chloro group, a methoxy group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol typically involves the reaction of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde with a reducing agent. One common method involves the use of sodium borohydride in methanol as the reducing agent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: (4-Chloro-2-methoxy-1,3-thiazol-5-yl)formaldehyde.

    Reduction: (2-Methoxy-1,3-thiazol-5-yl)methanol.

    Substitution: (4-Amino-2-methoxy-1,3-thiazol-5-yl)methanol or (4-Mercapto-2-methoxy-1,3-thiazol-5-yl)methanol.

Scientific Research Applications

(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methoxy-1,3-thiazol-5-yl)formaldehyde
  • (4-Amino-2-methoxy-1,3-thiazol-5-yl)methanol
  • (4-Mercapto-2-methoxy-1,3-thiazol-5-yl)methanol

Uniqueness

(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol is unique due to the presence of both chloro and methoxy substituents on the thiazole ring, which can influence its reactivity and binding properties. The combination of these functional groups provides a versatile scaffold for the development of new compounds with diverse biological and industrial applications .

Properties

IUPAC Name

(4-chloro-2-methoxy-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVEUAGDRCJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(S1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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